molecular formula C9H8ClN3 B3204019 4-Chloro-8-methylquinazolin-2-amine CAS No. 1026679-06-0

4-Chloro-8-methylquinazolin-2-amine

Cat. No.: B3204019
CAS No.: 1026679-06-0
M. Wt: 193.63 g/mol
InChI Key: HKLAFWMXOPWEJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-8-methylquinazolin-2-amine (CAS 1026679-06-0) is an organic compound with the molecular formula C9H8ClN3 and a molecular weight of 193.63 g/mol . This high-purity (95%) quinazoline derivative is a valuable synthetic intermediate and building block in medicinal chemistry, particularly in the discovery and development of novel antitumor agents . The quinazoline scaffold is a privileged structure in drug discovery, known for its ability to interact with a range of biological targets . This compound is primarily used in research to synthesize 4-anilinoquinazoline derivatives, a class of molecules that have shown promising antiproliferative properties in preliminary screenings against various cancer cell lines, such as HCT-116 (colorectal carcinoma) and T98G (glioblastoma) . The chloro group at the 4-position is a key reactive site that allows for efficient functionalization, for example, via microwave-mediated N-arylation with substituted anilines to create diverse compound libraries for biological evaluation . These synthesized derivatives can act as potent inhibitors of receptor tyrosine kinases (RTKs)—including the epidermal growth factor receptor (EGFR)—which are often overexpressed in malignant tumors . Furthermore, research into related quinazoline compounds indicates potential mechanisms of action that extend to tubulin polymerization inhibition, leading to apoptosis in cancer cells . This product is intended for research purposes as a key intermediate and is strictly for laboratory use. It is not for diagnostic or therapeutic applications, nor for human use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-8-methylquinazolin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3/c1-5-3-2-4-6-7(5)12-9(11)13-8(6)10/h2-4H,1H3,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKLAFWMXOPWEJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=NC(=N2)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Route Development for 4 Chloro 8 Methylquinazolin 2 Amine

Classical and Contemporary Approaches to Quinazoline (B50416) Ring Formation

The construction of the quinazoline ring is a critical step in the synthesis of 4-Chloro-8-methylquinazolin-2-amine. Over the years, a variety of methods have been developed, ranging from classical cyclocondensation reactions to modern metal-catalyzed and multicomponent strategies.

Cyclocondensation Reactions

Cyclocondensation reactions represent one of the most traditional and straightforward methods for synthesizing the quinazoline core. These reactions typically involve the condensation of an anthranilic acid derivative with a source of the remaining two atoms of the pyrimidine (B1678525) ring. For instance, the reaction of 2-aminobenzonitriles with N-benzyl cyanamides can be mediated by hydrochloric acid to form 2-aminoquinazolines. mdpi.com Similarly, 2-aminobenzamides can be condensed with aldehydes to form the quinazoline ring. mdpi.comresearchgate.net Another classical approach is the Niementowski quinazoline synthesis, which involves the reaction of anthranilic acids with amides to produce 4-oxo-3,4-dihydroquinazolines, often under thermal conditions which can be enhanced by microwave irradiation. frontiersin.org A plausible mechanism for the cyclocondensation of 2-aminobenzonitrile (B23959) derivatives often involves the initial formation of an amidine intermediate, followed by intramolecular cyclization and subsequent aromatization to yield the quinazoline product. researchgate.net

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs) have emerged as a powerful tool in organic synthesis due to their efficiency, atom economy, and ability to generate complex molecules in a single step. nih.gov Several MCR strategies have been developed for the synthesis of quinazolinones and related structures. One such approach involves the one-pot, three-component reaction of aromatic aldehydes, isatoic anhydride (B1165640), and urea, which can be catalyzed by sulfonic acid functionalized mesoporous silica. Another example is the copper-catalyzed three-component reaction of 2-azidobenzaldehyde, anthranilamide, and terminal alkynes to produce 2-(1,2,3-triazoyl)quinazolinones. mdpi.com The Ugi four-component reaction (Ugi-4CR) has also been employed in a two-step protocol involving an initial Ugi reaction followed by a palladium-catalyzed annulation to construct polycyclic quinazolinones. nih.gov A sustainable MCR strategy utilizes a magnetically recoverable palladium catalyst for the coupling of aryl or heteroaryl iodides with a carbonyl source and 2-aminobenzamide (B116534). frontiersin.org

Table 1: Examples of Multicomponent Reactions for Quinazoline Synthesis

Reaction TypeStarting MaterialsCatalyst/ConditionsProduct TypeReference
Three-ComponentAromatic Aldehydes, Isatoic Anhydride, UreaSulfonic acid functionalized mesoporous silica, solvent-freeQuinazolinones
Three-Component2-Azidobenzaldehyde, Anthranilamide, Terminal AlkynesCopper catalyst, Et3N, DMSO2-(1,2,3-Triazoyl)quinazolinones mdpi.com
Four-Component (Ugi)Isocyanide, Amine, Aldehyde, Carboxylic AcidTFE, then Pd-catalyzed annulationPolycyclic Quinazolinones nih.gov
Three-ComponentAryl/Heteroaryl Iodides, Carbonyl Source, 2-AminobenzamideMagnetically recoverable Palladium catalyst, PEG/water2-Arylquinazolin-4(3H)-ones frontiersin.org

Metal-Catalyzed Annulation and Cyclization Protocols

Transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, including quinazolines. nih.gov These methods often offer milder reaction conditions and greater functional group tolerance compared to classical approaches. Palladium-catalyzed annulation of N-allylamidines has been used to construct multi-substituted quinazolines. frontiersin.org Copper-catalyzed reactions are also prevalent, such as the annulation of amidines for quinazoline synthesis and the reaction of aniline-derived benzamidines. mdpi.com Iridium-catalyzed acceptorless dehydrogenative coupling of 2-aminoarylmethanols with amides or nitriles provides an atom-economical route to quinazolines. organic-chemistry.org Cobalt-catalyzed dehydrogenative cyclization of 2-aminoaryl alcohols and nitriles also yields quinazolines under mild conditions. nih.gov

Table 2: Overview of Metal-Catalyzed Quinazoline Syntheses

Metal CatalystSubstratesReaction TypeReference
Palladium (Pd)N-AllylamidinesAnnulation frontiersin.org
Copper (Cu)Amidines, 1-(2-bromophenyl)-methanaminesAnnulation mdpi.com
Iridium (Ir)2-Aminoarylmethanols, Amides/NitrilesDehydrogenative Coupling organic-chemistry.org
Cobalt (Co)2-Aminoaryl alcohols, NitrilesDehydrogenative Cyclization nih.gov
Ruthenium (Ru)2-Aminobenzylamines, Alcohols/NitrilesDehydrogenative Coupling organic-chemistry.org
Nickel (Ni)Benzylamines, Nitriles[4+2] Annulation organic-chemistry.org

Acid-Mediated Annulation Techniques

Acid catalysis plays a significant role in several synthetic routes to quinazolines. A one-pot protocol for the synthesis of quinazolinones from amide-oxazolines utilizes a Lewis acid and a base. rsc.org A more direct method involves the hydrochloric acid-mediated [4+2] annulation of N-benzyl cyanamides with o-aminoaryl ketones to efficiently produce 2-aminoquinazoline (B112073) derivatives. mdpi.com The synthesis of 2-substituted-4(3H)-quinazolinones can also be achieved through the condensation of 2-aminobenzoic acid and orthoesters, a reaction that can be promoted by an acid catalyst. researchgate.net

Precursor Chemistry and Reactant Optimization for this compound Synthesis

The specific substituents on the quinazoline ring, namely the 4-chloro, 8-methyl, and 2-amino groups, necessitate careful selection and optimization of starting materials.

Utilization of o-Aminobenzoic Acid Derivatives

Ortho-aminobenzoic acid (anthranilic acid) and its derivatives are fundamental building blocks for the synthesis of quinazolinones and, by extension, quinazolines. researchgate.netnih.govresearchgate.netnih.gov For the target compound, 2-amino-3-methylbenzoic acid would be a key precursor. An improved one-step synthesis of 2-chloromethyl-4(3H)-quinazolinones, which are valuable intermediates, has been developed using o-anthranilic acids as starting materials. nih.gov For instance, 2-chloromethyl-8-methylquinazolin-4(3H)-one was prepared from 3-methyl-2-aminobenzoic acid. nih.gov This intermediate could potentially be converted to the desired this compound through subsequent chemical transformations. The general approach often involves the reaction of the o-aminobenzoic acid derivative with a reagent that provides the C2 and N3 atoms of the quinazoline ring. For example, reaction with chloroacetonitrile (B46850) in the presence of an acid can lead to the formation of a 2-chloromethyl-quinazolin-4-one. nih.gov

The synthesis of various derivatives of 2-aminobenzoic acid has been explored for different applications, highlighting the versatility of this class of compounds as synthetic precursors. nih.gov The reaction of anthranilic acid with lactim ethers is another method to access the quinazoline scaffold. frontiersin.org

Exploration of Aminobenzonitriles and N-Benzyl Cyanamides

The construction of the quinazoline scaffold often relies on versatile precursors that can be readily cyclized. Aminobenzonitriles are particularly valuable starting materials in this regard. The presence of an amino group and a nitrile group in an ortho orientation on a benzene (B151609) ring provides the necessary functionalities for cyclization reactions to form the pyrimidine ring of the quinazoline system.

One prominent strategy involves the reaction of 2-aminobenzonitriles with various reagents to build the quinazoline core. For instance, the reaction of 2-aminobenzonitriles with aryl Grignard reagents can lead to the formation of ortho-aminoketimines. These intermediates can then undergo cyclization under alkaline conditions to yield N,4-disubstituted quinazolines. mdpi.com

N-Benzyl cyanamides also serve as effective precursors for 2-aminoquinazoline derivatives. An acid-mediated [4+2] annulation of N-benzyl cyanamides with appropriate partners can efficiently construct the desired quinazoline framework. mdpi.com This method offers a direct route to 2-amino-substituted quinazolines, which is a key structural feature of the target molecule.

Targeted Synthesis of this compound

The targeted synthesis of this compound requires a multi-step approach that carefully introduces the desired substituents at the C2, C4, and C8 positions of the quinazoline ring. A plausible and efficient synthetic pathway commences with a substituted anthranilic acid derivative, leading to a key dichloro intermediate, which is then selectively functionalized.

A logical starting point is the synthesis of 8-methylquinazoline-2,4(1H,3H)-dione. This can be achieved through a one-pot reaction from 2-amino-3-methylbenzamide (B158645) in the presence of 4-dimethylaminopyridine (B28879) (DMAP) and di-tert-butyl dicarbonate (B1257347) ((Boc)2O), which acts as a carbonyl source for the C2 position. semanticscholar.org

Halogenation Strategies at the C4 Position

With the 8-methylquinazoline-2,4(1H,3H)-dione in hand, the next critical step is the introduction of chloro groups at the C2 and C4 positions. This is typically accomplished through a halogenation reaction using a strong chlorinating agent. Reagents such as phosphorus oxychloride (POCl3), often in combination with a base like N,N-dimethylaniline or triethylamine, are effective for this transformation. The reaction converts the dione (B5365651) into the highly reactive intermediate, 2,4-dichloro-8-methylquinazoline (B1589590). This di-chloro derivative is a versatile precursor for subsequent nucleophilic substitution reactions.

Introduction of Methyl Group at the C8 Position

The strategic placement of the methyl group at the C8 position is best achieved by starting with a precursor that already contains this substituent. The use of 2-amino-3-methylbenzoic acid or its corresponding amide, 2-amino-3-methylbenzamide, as the initial building block ensures the presence of the methyl group at the desired C8 position of the final quinazoline ring system. semanticscholar.org This approach avoids the complexities and potential regioselectivity issues associated with introducing a methyl group onto a pre-formed quinazoline core.

Amination at the C2 Position via Specific Reagents

The selective amination of 2,4-dichloro-8-methylquinazoline is a pivotal step in the synthesis of the target compound. The differential reactivity of the C2 and C4 positions towards nucleophiles is a well-documented phenomenon in quinazoline chemistry. The C4 position is generally more susceptible to nucleophilic aromatic substitution (SNAr) than the C2 position. nih.gov This regioselectivity allows for the controlled introduction of an amino group at the C4 position first.

However, for the synthesis of this compound, a direct and selective amination at the C2 position is required while retaining the chloro group at C4. This can be challenging but may be achieved under specific reaction conditions or by utilizing particular aminating agents. Recent studies have explored methods for the selective modification of the C2 position of quinazolines. nih.govresearchgate.net For instance, employing less nucleophilic amines in non-polar solvents can favor C2 substitution. nih.gov Alternatively, a two-step approach can be envisioned where both chloro groups are replaced by a more labile group, followed by selective replacement to install the C2-amino and C4-chloro functionalities. A more direct, albeit potentially lower-yielding, approach would involve the careful control of reaction conditions (temperature, solvent, and stoichiometry of the aminating agent) to favor the kinetic product of C2 amination.

Green Chemistry Principles in Quinazoline Synthesis

The integration of green chemistry principles into synthetic methodologies is of paramount importance for sustainable chemical manufacturing. This includes the use of less hazardous reagents, minimizing waste, and employing energy-efficient reaction conditions.

Solvent-Free Reaction Conditions

A significant advancement in green synthesis is the development of solvent-free reaction conditions. These reactions, often facilitated by grinding or heating, reduce the environmental impact associated with solvent use and disposal. Several solvent-free methods for the synthesis of quinazoline derivatives have been reported. For example, the synthesis of dihydroquinazolinone analogs can be achieved in a one-pot reaction under solvent-free conditions using a catalyst like SnCl2·2H2O. jmchemsci.com These reactions often proceed with high yields and shorter reaction times. jmchemsci.com Another example is the multicomponent synthesis of 1,2,3,4-tetrahydroquinazolines from 2-aminobenzylamine and benzaldehydes, which can be performed by grinding, offering an eco-friendly alternative to traditional solvent-based methods. openmedicinalchemistryjournal.com

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govchemicalbook.com This technology has been successfully employed in the synthesis of various quinazoline derivatives, suggesting its potential for the efficient synthesis of this compound.

Microwave irradiation facilitates rapid and uniform heating of the reaction mixture, which can overcome the limitations of classical heating methods, such as long reaction times and the use of high-boiling point solvents. chemicalbook.comnih.gov For instance, the synthesis of N-arylheterocyclic substituted-4-aminoquinazolines from 4-chloroquinazoline (B184009) and aryl heterocyclic amines has been achieved in 20 minutes under microwave irradiation, whereas the classical method required 12 hours of reflux. chemicalbook.com Similarly, the synthesis of 2-amino-4-chloro-pyrimidine derivatives was accomplished in 15-30 minutes at 120-140°C using microwave heating. nih.gov

The application of microwave technology to the synthesis of this compound could significantly reduce reaction times and improve yields. A plausible approach could involve the microwave-assisted reaction of a suitable 2,4-dichloro-8-methylquinazoline precursor with an amino source. The use of a suitable solvent, such as 2-propanol or even solvent-free conditions, could further enhance the green credentials of the synthesis. nih.govchemicalbook.com

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Quinazoline Derivatives

ProductConventional MethodMicrowave MethodReference
N-arylheterocyclic substituted-4-aminoquinazolines12 hours, lower yield20 minutes, higher yield chemicalbook.com
2-alkyl-4-aminoquinazolinesRefluxing in ethanolSolvent-free, shorter time, good yield nih.gov
6-substituted quinazolino[4,3-b]quinazolin-8-ones-Solvent-free, short reaction time, high yield nih.gov
4-anilinoquinazolinesLong reaction times for electron-poor aminesFast and efficient for a wide range of anilines nih.gov
2-amino-4-chloro-pyrimidine derivatives-15-30 minutes, 120-140°C nih.gov

This table presents generalized findings for the synthesis of quinazoline derivatives and suggests potential advantages for the synthesis of this compound.

Application of Deep Eutectic Solvents and Ionic Liquids

In the quest for greener and more sustainable chemical processes, deep eutectic solvents (DESs) and ionic liquids (ILs) have gained considerable attention as alternative reaction media. nih.govnih.gov These solvents offer several advantages, including low volatility, high thermal stability, and recyclability, making them attractive for the synthesis of heterocyclic compounds like quinazolines.

Deep eutectic solvents are mixtures of a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD), which form a eutectic mixture with a melting point lower than that of the individual components. nih.gov Choline (B1196258) chloride-based DESs, for example, have been successfully used in the synthesis of bis-quinazolin-4-one derivatives, demonstrating their potential as a recyclable and eco-friendly solvent system. nih.gov The synthesis of quinolines has also been achieved in a deep eutectic solvent composed of choline chloride and zinc chloride without the need for an additional catalyst. researchgate.net

Ionic liquids, which are salts with low melting points, have also been employed in quinazoline synthesis. For instance, the synthesis of 2-(chloromethyl)-4-methylquinazoline (B46745) has been reported using an N-methyl-3-(3-sulfopropyl)imidazolium hydrogen sulfate (B86663) ionic liquid. chemicalbook.com Amino acid-based ionic liquids (AAILs) are a particularly promising class of ILs due to their biocompatibility and biodegradability. mdpi.comeurjchem.com The synthesis of these ILs often involves simple neutralization reactions. nih.govua.pt

The application of DESs or ILs in the synthesis of this compound could offer a more sustainable and efficient alternative to traditional organic solvents. A potential route could involve the reaction of appropriate precursors in a choline chloride-based DES or an amino acid-based IL, potentially coupled with microwave irradiation to further enhance reaction rates.

Table 2: Examples of Deep Eutectic Solvents and Ionic Liquids in Heterocyclic Synthesis

Solvent SystemApplicationAdvantagesReference
Choline chloride/UreaSynthesis of bis-quinazolin-4-one derivativesRecyclable, eco-friendly nih.gov
Choline chloride/Zinc chlorideSynthesis of 2,4-disubstituted quinolinesNo additional catalyst needed, mild conditions researchgate.net
N-methyl-3-(3-sulfopropyl)imidazolium hydrogen sulfateSynthesis of 2-(chloromethyl)-4-methylquinazolineIonic liquid as a recyclable medium chemicalbook.com
Amino acid-based ionic liquidsGeneral synthetic applicationsBiocompatible, biodegradable, low toxicity mdpi.comeurjchem.com

This table showcases the utility of DESs and ILs in the synthesis of related heterocyclic compounds, indicating their potential for the synthesis of this compound.

Catalytic Systems for Enhanced Efficiency and Sustainability

The use of catalysts is fundamental in modern organic synthesis to enhance reaction efficiency, selectivity, and sustainability. Various catalytic systems have been developed for the synthesis of quinazoline derivatives, which could be adapted for the preparation of this compound.

Transition metal catalysts, including iron, copper, and manganese, have shown significant promise in the synthesis of quinazolines. For example, FeBr₂ has been used to catalyze the synthesis of quinazolines from 2-aminobenzylamines and amines under aerobic conditions. google.com Copper-catalyzed methods include the synthesis of 2-aryl quinazolines from 2-aminoarylketones and methylarenes, and the one-pot synthesis of 4-aminoquinazoline derivatives. google.com Manganese(I)-catalyzed acceptorless dehydrogenative coupling has also been developed for the synthesis of 2-substituted quinazolines. google.com

A patent describes a synthesis method for 4'-chloro-2-aminobiphenyl, a related biphenyl (B1667301) amine, using a palladium catalyst without the need for a ligand, which can be carried out in air. nih.gov This highlights the potential for developing robust and practical catalytic systems.

For the synthesis of this compound, a potential catalytic approach could involve the cyclization of a suitable precursor, such as a substituted 2-aminobenzonitrile or 2-aminobenzamide derivative, in the presence of a transition metal catalyst. The choice of catalyst and reaction conditions would be crucial to achieve high yields and selectivity.

Table 3: Catalytic Systems for Quinazoline and Related Heterocycle Synthesis

CatalystReactantsProductKey FeaturesReference
FeBr₂2-Aminobenzylamines and aminesQuinazolinesAerobic conditions google.com
Copper2-Aminoarylketones and methylarenes2-Aryl quinazolinesDual oxidative benzylic C-H aminations google.com
Mn(I)2-Amino-benzylalcohol and primary amides2-Substituted quinazolinesAcceptorless dehydrogenative coupling google.com
Palladiumo-Bromoaniline and p-chlorobenzoic acid4'-Chloro-2-aminobiphenylLigand-free, aerobic conditions nih.gov
L-ProlineAldehydes, malononitrile, and resorcinol2-Amino-4H-chromenesBio-organic, reusable catalyst jmchemsci.com

This table summarizes various catalytic approaches for synthesizing quinazolines and related compounds, suggesting potential catalytic routes for this compound.

Reactivity Profiles and Derivatization Studies of 4 Chloro 8 Methylquinazolin 2 Amine

Nucleophilic Aromatic Substitution (SNAr) Reactions at the C4 Positionwikipedia.orglibretexts.org

The presence of the electron-withdrawing quinazoline (B50416) ring system activates the C4-position, which bears a chlorine atom, towards nucleophilic aromatic substitution (SNAr). The chlorine atom serves as an effective leaving group, facilitating its displacement by a variety of nucleophiles. This reaction pathway is a cornerstone for the derivatization of 4-chloroquinazolines. wikipedia.orglibretexts.org The general mechanism involves the initial attack of a nucleophile on the C4 carbon, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The subsequent departure of the chloride ion restores the aromaticity of the quinazoline ring, yielding the substituted product. libretexts.org

Amination Reactions

The displacement of the C4-chloro group by nitrogen nucleophiles is a widely employed strategy for the synthesis of various 4-aminoquinazoline derivatives. This amination reaction is crucial for creating compounds with diverse biological activities. nih.gov Both primary and secondary amines can be used as nucleophiles to react with 4-chloroquinazolines. nih.gov Electron-rich amines, such as primary aliphatic amines, generally react under milder conditions compared to electron-poor anilines, which may require elevated temperatures or microwave irradiation to achieve good yields. nih.gov For instance, the reaction of 4-chloroquinazolines with various amines in water, in the presence of potassium fluoride, has been shown to be an effective method. researchgate.net

While specific studies on 4-Chloro-8-methylquinazolin-2-amine are not extensively documented, the reactivity is well-established for the broader class of 4-chloroquinazolines. The reaction conditions can be tailored based on the nucleophilicity of the amine.

Table 1: Examples of Amination Reactions on 4-Chloroquinazoline (B184009) Derivatives

Starting Material Amine Nucleophile Reaction Conditions Product Yield (%) Reference
4-Chloroquinazoline Pyrrolidine KF, 100°C, 17 h 4-Pyrrolidinylquinazoline - researchgate.net
2-Trifluoromethyl-4-chloroquinazoline Pyrrolidine 50°C, 16 h 2-Trifluoromethyl-4-pyrrolidinylquinazoline 57 researchgate.net
4-Chloro-2,6-diaminopyrimidine Various amines Water, KF 4-Amino-2,6-diaminopyrimidine derivatives Variable researchgate.net
4-Chloro-8-iodoquinazoline (B175156) 4-Methoxy-N-methylaniline Microwave, THF:H₂O (1:1) 8-Iodo-4-(4-methoxy-N-methylanilino)quinazoline 87 nih.gov

Substitution with Sulfur-Containing Nucleophiles

The C4-chloro substituent can also be displaced by sulfur-containing nucleophiles, leading to the formation of 4-thioquinazoline derivatives. These reactions are important for accessing a different class of substituted quinazolines. For example, 4-chloro-8-methylquinolin-2(1H)-one, a related heterocyclic compound, undergoes substitution with thiourea (B124793) to form a thione derivative. researchgate.net This suggests that this compound would likely react in a similar fashion with various thiols or thiourea to yield the corresponding 4-sulfanyl derivatives. The reaction typically proceeds by nucleophilic attack of the sulfur atom at the C4 position, followed by the elimination of the chloride ion. researchgate.netmdpi.com

Electrophilic Substitution and Functionalization of the Quinazoline Corebenthamdirect.commdpi.com

While the quinazoline ring is generally electron-deficient, functionalization of the core, particularly the benzene (B151609) ring portion, can be achieved through modern synthetic methods such as C-H activation and cross-coupling reactions. benthamdirect.commdpi.comrsc.org These strategies allow for the introduction of new carbon-carbon and carbon-heteroatom bonds at various positions of the quinazoline scaffold.

C-H Functionalization Methodologies

Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct modification of quinazoline derivatives. benthamdirect.com This approach avoids the need for pre-functionalized starting materials, offering a more atom- and step-economical synthesis. mdpi.com Various transition metals, including palladium, rhodium, and copper, have been utilized to catalyze the arylation, amination, and alkylation of the C-H bonds of the quinazoline core. benthamdirect.commdpi.comresearchgate.net For the this compound scaffold, the C-H bonds on the benzene portion of the ring system are potential sites for such functionalization, allowing for the synthesis of more complex derivatives.

Cross-Coupling Reactions

Cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Negishi reactions, are highly effective for forming C-C bonds on the quinazoline scaffold. nih.govresearchgate.net While the C4-chloro group is reactive in SNAr reactions, it can also participate in cross-coupling reactions under specific catalytic conditions. For instance, the Sonogashira coupling of 4-chloroquinazolines with terminal alkynes has been reported, typically using a palladium catalyst and a copper(I) co-catalyst. nih.govmdpi.com However, the reactivity can be complex, and side reactions are possible. nih.govresearchgate.net The Negishi cross-coupling of 2-chloroquinazolines with organozinc reagents in the presence of a palladium catalyst has also been demonstrated to be effective. nih.gov These methods provide a route to introduce aryl, vinyl, and alkynyl groups onto the quinazoline ring.

Table 2: Examples of Cross-Coupling Reactions with Chloroquinazoline Derivatives

Substrate Coupling Partner Catalyst/Conditions Product Type Yield (%) Reference
4-Chloro-2-phenylquinazoline Phenylmagnesium chloride MnCl₂, THF 2,4-Diphenylquinazoline 71 nih.gov
4-Chloro-6,7-dimethoxyquinazoline Terminal alkynes Pd catalyst, CuI, NEt₃, DMF 4-Alkynylquinazolines High researchgate.net
4-Chloro-2-trichloromethylquinazoline Phenylacetylene Pd(OAc)₂, Cs₂CO₃, DMF 4-Alkynyl-2-trichloromethylquinazoline 15 nih.govmdpi.com
2-Chloro-5-iodo-6,7-dimethoxyquinazolin-4-amine (2-Pyridyl)zinc chloride Pd(OAc)₂, PPh₃, THF 2-(2-Pyridyl)-5-iodo-6,7-dimethoxyquinazolin-4-amine - nih.gov

Selective Metalation Strategies

Directed metalation strategies, often using organolithium reagents, can achieve regioselective functionalization of the quinazoline core. The directing group, such as an amino or methoxy (B1213986) group, can guide the deprotonation to a specific ortho-position. For this compound, the amino group at C2 and the methyl group at C8 could potentially direct metalation to adjacent positions on the quinazoline ring. A study on 4-chloroquinazoline demonstrated regioselective metalation at the C8 position, allowing for subsequent reaction with an electrophile like iodine to produce 4-chloro-8-iodoquinazoline in high yield. nih.gov This highlights the potential for selective functionalization at the C8-position of the quinazoline core through a metalation-electrophilic quench sequence.

Reactivity at the C2-Amino Position and Methyl Group at C8

The chemical reactivity of the C2-amino and C8-methyl groups on the this compound core allows for a range of functionalization strategies, although they are generally less reactive than the C4-chloro position.

C2-Amino Group Reactivity: The amino group at the C2 position behaves as a typical heterocyclic amine and can be a site for various derivatization reactions. Its nucleophilicity allows for reactions such as acylation, alkylation, and sulfonylation. For instance, studies on analogous 2-aminoquinazolin-4(3H)-one systems have demonstrated that the exocyclic amino group can be readily acetylated using reagents like acetic anhydride (B1165640) or reacted with various sulfonyl chlorides. mdpi.com Similarly, N-alkylation, such as N-methylation using iodomethane (B122720) and a base like sodium hydride, has been successfully performed on these related structures. mdpi.com These transformations provide a pathway to a diverse array of N-substituted derivatives.

C8-Methyl Group Reactivity: The methyl group attached to the C8 position of the benzene ring portion of the quinazoline is generally unreactive towards many chemical transformations under standard conditions. However, its functionalization can be achieved under more forcing conditions. Drawing parallels from reactivity studies on other methyl-substituted quinazolinones, the C8-methyl group can potentially be activated. acs.org A common strategy for activating such methyl groups is through lithiation, using a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) to deprotonate the methyl group and form a carbanion. This nucleophilic species can then react with various electrophiles, allowing for the introduction of new functional groups at the C8-methyl position. acs.org

Formation of Fused Heterocyclic Systems Involving the Quinazoline Core

The this compound scaffold is a valuable precursor for the synthesis of more complex, fused polycyclic systems, which are of significant interest in medicinal chemistry. The reactive sites on the quinazoline ring can be exploited to build additional heterocyclic rings, such as imidazole (B134444) or triazole rings.

Synthesis of Imidazo[1,2-c]quinazolines: One of the prominent fused systems accessible from this precursor is the imidazo[1,2-c]quinazoline skeleton. A common synthetic strategy involves the initial reaction of a 4-chloroquinazoline with a suitable amine, followed by a cyclization step that forms the imidazole ring. nih.gov For example, a 4-chloroquinazoline can be reacted with an aziridine, which, after rearrangement, yields a 2,3-dihydroimidazo[1,2-c]quinazoline. nih.gov Alternative pathways involve starting with a 2-aminoquinazoline (B112073) and constructing the imidazole ring through condensation-cyclization with reagents like α-haloketones or various aldehydes in the presence of an acid catalyst. nih.gov

Synthesis of nih.govCurrent time information in Bangalore, IN.lookchem.comTriazolo[4,3-c]quinazolines: The formation of the nih.govCurrent time information in Bangalore, IN.lookchem.comtriazolo[4,3-c]quinazoline system from this compound is a clear example of leveraging the reactivity of the C4 position. The synthesis typically proceeds via a 4-hydrazinoquinazoline (B1199610) intermediate. This key intermediate is formed by the nucleophilic displacement of the C4-chloride with hydrazine (B178648) hydrate. nih.gov The resulting 4-hydrazino derivative can then undergo cyclization with various one-carbon synthons to form the fused triazole ring. Examples of cyclizing agents include diethyl oxalate, carbon disulfide, and trifluoroacetic acid, which lead to differently substituted triazoloquinazolines. nih.govclockss.org This two-step process is an efficient method for constructing this important heterocyclic scaffold.

The following table summarizes the key reactions for the formation of these fused systems:

Fused SystemKey IntermediateTypical Reagents for FormationReference
Imidazo[1,2-c]quinazoline2-Aminoquinazolineα-Haloketones or Aldehydes nih.gov
nih.govCurrent time information in Bangalore, IN.lookchem.comTriazolo[4,3-c]quinazoline4-HydrazinoquinazolineDiethyl Oxalate, Carbon Disulfide, or Trifluoroacetic Acid nih.govclockss.org

Chemo- and Regioselectivity in Derivatization Pathways

The derivatization of this compound is characterized by distinct chemo- and regioselectivity, primarily dictated by the different reactivities of the chloro, amino, and methyl substituents.

The most significant factor governing selectivity is the high reactivity of the chlorine atom at the C4 position towards nucleophilic aromatic substitution (SNAr). mdpi.com The C4 position is electronically activated by the adjacent nitrogen atom (N3) of the pyrimidine (B1678525) ring, making it highly susceptible to attack by nucleophiles. In contrast, the C2 position is generally less reactive in SNAr reactions. mdpi.com Consequently, when this compound is treated with a nucleophile under typical SNAr conditions, the reaction occurs preferentially at the C4 position, leading to the displacement of the chloro group while leaving the C2-amino group intact. This selectivity is fundamental in synthetic strategies, as seen in the formation of 4-hydrazinoquinazolines, the precursors to fused triazolo systems. nih.gov

Metal-catalyzed cross-coupling reactions, such as Suzuki or Kumada couplings, also exhibit a preference for the C4 position. The oxidative addition of a palladium(0) catalyst to the C4-Cl bond is generally more facile than at other positions on the quinazoline ring. mdpi.com

The reactivity of the C2-amino and C8-methyl groups typically requires different reaction conditions. Derivatization of the C2-amino group, for example through acylation, proceeds under standard conditions for amine chemistry without affecting the C4-chloro or C8-methyl groups, assuming an appropriate choice of reagents. mdpi.com Conversely, functionalization of the C8-methyl group necessitates the use of strong bases to generate a carbanion, conditions under which other functional groups would also likely react if not properly protected. acs.org

This hierarchy of reactivity allows for a stepwise and controlled functionalization of the this compound molecule, making it a versatile building block in organic synthesis.

The following table outlines the general reactivity and selectivity of the functional groups:

PositionFunctional GroupPrimary Reaction TypeRelative ReactivitySelectivity Notes
C4-ClNucleophilic Aromatic Substitution (SNAr), Cross-CouplingHighMost reactive site for nucleophiles and metal-catalyzed reactions. mdpi.com
C2-NH2Acylation, AlkylationModerateReacts as a typical heterocyclic amine; less reactive than C4-Cl in SNAr. mdpi.com
C8-CH3Deprotonation-AlkylationLowRequires strong base (e.g., n-BuLi) for activation. acs.org

Advanced Structural Analysis of this compound

The definitive structural elucidation and conformational analysis of complex heterocyclic molecules like this compound are paramount for understanding their chemical behavior and potential applications. A multi-pronged analytical approach, leveraging various sophisticated spectroscopic and crystallographic techniques, is essential for unambiguously determining its atomic connectivity, stereochemistry, and solid-state arrangement. This article details the advanced methodologies employed for the comprehensive characterization of this specific quinazoline derivative.

Conclusion

4-Chloro-8-methylquinazolin-2-amine is a valuable heterocyclic compound within the broader family of quinazoline (B50416) derivatives. Its synthesis can be achieved through established chemical routes, and its structure possesses key features that make it a versatile intermediate for further chemical modification. The presence of a reactive chlorine atom at the 4-position and an amino group at the 2-position allows for a wide range of derivatization reactions, enabling the synthesis of a diverse library of substituted quinazolines. This adaptability makes it a compound of interest for researchers in medicinal and materials chemistry who are exploring the vast chemical space of the quinazoline scaffold.

Computational and Theoretical Chemistry of 4 Chloro 8 Methylquinazolin 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the properties of a molecule based on its electronic structure. For quinazoline (B50416) derivatives, these methods elucidate geometric parameters, electronic distributions, and reactivity, offering insights that complement experimental findings. nih.govresearchgate.net

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and predict the ground-state geometry of molecules. By applying a specific functional, such as B3LYP, and a basis set like 6-31G* or higher, the molecular geometry of 4-Chloro-8-methylquinazolin-2-amine can be optimized to its lowest energy state. nih.govresearchgate.net This process calculates key structural parameters.

Table 1: Representative DFT-Calculated Geometrical Parameters for a Quinazoline Core

This table illustrates typical data obtained from DFT calculations on quinazoline derivatives. The values are representative and not specific to this compound.

ParameterDescriptionTypical Value
Bond Lengths
N1-C2Length of the bond between N1 and C2~ 1.38 Å
C2-N3Length of the bond between C2 and N3~ 1.32 Å
N3-C4Length of the bond between N3 and C4~ 1.37 Å
C4-C4aLength of the bond between C4 and C4a~ 1.41 Å
C4-ClLength of the bond between C4 and the Chlorine atom~ 1.75 Å
Bond Angles
C2-N3-C4Angle formed by atoms C2, N3, and C4~ 116°
N1-C2-N3Angle formed by atoms N1, C2, and N3~ 124°
Cl-C4-N3Angle formed by atoms Cl, C4, and N3~ 115°

Frontier Molecular Orbital (FMO) analysis, specifically the investigation of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity and kinetic stability. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular reactivity. A small energy gap suggests that the molecule can be easily excited and is more reactive, whereas a large gap implies high stability. nih.gov For quinazoline derivatives, DFT calculations are used to determine the energies of these orbitals. nih.govresearchgate.net The analysis often reveals that the HOMO and LUMO are distributed across the π-conjugated system of the quinazoline ring, and intramolecular charge transfer from the electron-donating groups to the electron-accepting parts of the molecule can occur upon electronic excitation. nih.gov

Table 2: Frontier Orbital Properties and Reactivity Descriptors

This table shows the type of data generated from an FMO analysis. The values are illustrative for a heterocyclic system and are not specific experimental or computed values for this compound.

ParameterSymbolSignificance
HOMO EnergyEHOMOElectron-donating ability
LUMO EnergyELUMOElectron-accepting ability
Energy GapΔE = ELUMO - EHOMOChemical reactivity & stability
Hardnessη = (ELUMO - EHOMO)/2Resistance to change in electron distribution
SoftnessS = 1/ηA measure of molecular reactivity
Electronegativityχ = -(EHOMO + ELUMO)/2Electron-attracting power
Electrophilicity Indexω = μ²/2η (where μ = -χ)Propensity to accept electrons

The Electrostatic Potential Surface (EPS), also known as the Molecular Electrostatic Potential (MEP) map, provides a visual representation of the charge distribution within a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different charge regions. Typically, red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas of neutral potential.

For this compound, an EPS analysis would likely show negative potential (red) around the nitrogen atoms of the quinazoline ring and the amino group, highlighting them as sites for hydrogen bonding and electrophilic interaction. The area around the hydrogen atoms of the amino group would exhibit positive potential (blue), indicating their role as hydrogen bond donors. Such maps are invaluable for predicting sites of intermolecular interactions. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the charge distribution on each atom and the nature of bonding within a molecule. It examines the interactions between filled "donor" orbitals and empty "acceptor" orbitals, quantifying the stabilization energy (E2) associated with these hyperconjugative interactions.

In the context of this compound, NBO analysis would calculate the natural charges on the carbon, nitrogen, chlorine, and hydrogen atoms. This data reveals the electron-donating or electron-withdrawing effects of the substituents. For example, it would quantify the electron-withdrawing nature of the chlorine atom at C4 and the electron-donating character of the amino group at C2 and the methyl group at C8. The analysis of orbital interactions would further explain the stability of the molecular structure through delocalization and hyperconjugation effects.

Molecular Modeling and Simulation

Beyond quantum mechanics, molecular modeling techniques simulate how a molecule behaves and interacts with its environment, which is especially relevant for medicinal chemistry.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a larger target molecule, typically a protein receptor. researchgate.net This method is essential in drug discovery for screening potential drug candidates and understanding their mechanism of action. Quinazoline derivatives are well-known inhibitors of various protein kinases, such as the Epidermal Growth Factor Receptor (EGFR). researchgate.net

A molecular docking study of this compound (or more commonly, its derivatives) into the active site of a kinase like EGFR would involve:

Preparation : Obtaining the 3D structures of the ligand (optimized via DFT) and the protein (from a database like the Protein Data Bank).

Docking Simulation : Using software to place the ligand into the protein's binding pocket in numerous possible conformations.

Scoring and Analysis : Ranking the poses based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). The best poses are then analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. researchgate.net

For this molecule, the amino group at C2 and the ring nitrogens are prime candidates for forming critical hydrogen bonds with amino acid residues in a kinase active site, a common binding motif for quinazoline-based inhibitors. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Sampling and Stability

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior and conformational stability of molecules over time. For this compound, MD simulations would be instrumental in understanding its flexibility, preferred conformations, and interactions with its environment, such as a solvent or a biological target.

While specific MD simulation studies on this compound are not readily found, research on analogous structures, such as quinazoline and quinoline (B57606) derivatives, provides a framework for what to expect. For instance, MD simulations have been successfully applied to investigate the stability of protein-ligand complexes involving quinazoline derivatives. nih.govnih.gov These studies often reveal that the quinazoline scaffold can form stable interactions within binding sites, with substituents playing a crucial role in modulating these interactions. A 100 ns MD simulation was conducted for novel quinazoline derivatives to assess the dynamic behavior and conformational stability of the protein-ligand complex. nih.gov

Table 1: Hypothetical Key Parameters for MD Simulation of this compound

ParameterValue/SoftwarePurpose
Force Field AMBER, CHARMM, GROMOSTo define the potential energy of the system.
Solvent Model TIP3P, SPC/ETo simulate an aqueous environment.
Temperature 300 KTo simulate physiological conditions.
Pressure 1 atmTo simulate physiological conditions.
Simulation Time 100 ns or moreTo ensure adequate sampling of conformational space.
Analysis Software VMD, GROMACS toolsFor visualization and analysis of trajectories.

The results from such simulations would be crucial for understanding how this compound might behave in a biological system, providing a foundation for further in-silico and experimental studies.

Quantitative Structure-Activity Relationship (QSAR) Methodologies and Descriptor Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are essential for understanding how the chemical structure of a compound relates to its biological activity. These models use statistical methods to correlate physicochemical properties (descriptors) of molecules with their activities.

For this compound, a QSAR study would involve calculating a variety of molecular descriptors and correlating them with a specific biological activity, if known. Even in the absence of experimental data for this specific compound, QSAR models developed for other quinazoline derivatives can offer valuable insights. nih.govnih.gov

Predictive QSAR models are developed using a dataset of compounds with known activities. For quinazoline derivatives, QSAR models have been successfully built to predict activities such as anticancer and anti-inflammatory effects. nih.govijfmr.com These models often highlight the importance of specific descriptors.

A study on quinazoline derivatives as cytotoxic agents identified constitutional, functional, and 2D autocorrelation descriptors as significant for predicting anticancer activity. nih.gov For this compound, key descriptors would likely include:

Topological Descriptors: Related to the connectivity of atoms (e.g., Wiener index, Kier & Hall indices).

Electronic Descriptors: Reflecting the electron distribution (e.g., dipole moment, partial charges). The electron-withdrawing nature of the chlorine atom at position 4 would significantly influence these descriptors.

Steric Descriptors: Describing the size and shape of the molecule (e.g., molecular volume, surface area). The methyl group at position 8 would be a key contributor here.

Hydrophobic Descriptors: Such as LogP, which is crucial for membrane permeability and interaction with hydrophobic pockets in proteins.

Table 2: Predicted Physicochemical Properties and Descriptors for this compound

DescriptorPredicted ValueSignificance in QSAR
Molecular Weight 193.63 g/mol Influences size and diffusion properties.
LogP ~2.5 - 3.0Indicates lipophilicity and potential for membrane crossing.
Hydrogen Bond Donors 1 (from the amino group)Important for specific interactions with biological targets.
Hydrogen Bond Acceptors 3 (two ring nitrogens, one chlorine)Important for specific interactions with biological targets.
Polar Surface Area ~50-60 ŲRelates to transport properties and interactions.

These descriptors would be used to build a mathematical model, often using techniques like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), to predict the activity of new, unsynthesized compounds. A reliable QSAR model for quinazolinones was constructed with high predictive ability (Rpred2 = 0.839). nih.gov

In-silico design involves using computational methods to design new molecules with desired properties. Based on the insights from QSAR and molecular docking studies of related compounds, modifications to the this compound structure could be proposed to enhance a specific activity. rsc.orgnih.gov

The reactivity of the 4-chloro position in quinazolines is a well-documented and crucial aspect for synthetic chemists. The chlorine atom at position 4 of the quinazoline ring is known to be susceptible to nucleophilic substitution. nih.gov This reactivity is a key feature for the synthesis of a wide array of 4-substituted quinazoline derivatives.

Computational studies can verify the reactivity of this position. Density Functional Theory (DFT) calculations, for example, can be used to calculate the partial atomic charges and the energies of the frontier molecular orbitals (HOMO and LUMO). These calculations would likely confirm that the carbon atom at position 4 is electrophilic and thus a prime target for nucleophilic attack by amines or other nucleophiles. nih.gov The reaction of 4-chloroquinazolines with primary amines is a common method for synthesizing 4-aminoquinazoline derivatives. nih.govnih.gov

Structure Activity Relationship Sar Studies and Molecular Design Principles for Quinazoline Based Scaffolds

Systemic Analysis of Substituent Effects on Quinazoline (B50416) Core

The biological activity of quinazoline derivatives is highly dependent on the nature and position of various substituents on the core structure. Modifications can influence factors such as binding affinity, selectivity, and pharmacokinetic properties.

The presence of a halogen, specifically a chlorine atom, at the C4 position of the quinazoline ring is a common feature in many biologically active derivatives. The chlorine atom at C4 can serve as a leaving group in nucleophilic substitution reactions, allowing for the introduction of various amine-containing side chains, which can be crucial for interaction with target proteins. chim.it This position is directly involved in the reversible addition of water, and the nature of the substituent here can influence this process. researchgate.net

The methylation at the C8 position also plays a role in modulating the activity of quinazoline compounds. SAR studies have indicated that the presence of a methyl group at position C8 can enhance the antimicrobial and cytotoxic activities of certain quinazoline derivatives. nih.gov The positioning of substituents on the benzene (B151609) ring of the quinazoline core, such as the methyl group at C8, can influence the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets. researchgate.net

Table 1: Effect of C4 and C8 Substituents on Quinazoline Activity

Position Substituent General Impact on Activity
C4 Halogen (e.g., Chlorine) Acts as a key intermediate for synthesis, allowing for diverse substitutions to modulate binding. chim.it
C8 Methyl Can enhance cytotoxic and antimicrobial properties. nih.gov
C8 Halogen Can improve antimicrobial activities. nih.gov

The C2-amino group is a critical determinant of the biological activity of many quinazoline derivatives. This group can participate in hydrogen bonding interactions within the binding sites of target proteins, which is often essential for potent inhibitory activity. researchgate.net SAR studies have shown that substitutions on this amino group can significantly impact potency and selectivity. For instance, in a series of 2,4-diaminoquinazoline derivatives, the nature of the substituent on the 2-anilino group was found to be a key factor for their antitumor activity. researchgate.net The basicity of the quinazoline ring system, which is influenced by the C2-amino group, is also a crucial factor in its biological action. researchgate.net

Table 2: Influence of C2-Amino Group on Quinazoline Derivatives

Feature Importance Research Finding
Hydrogen Bonding High The amino group acts as a hydrogen bond donor, crucial for binding to target enzymes. researchgate.net
Substitution High Modifications of the amino group can fine-tune potency and selectivity against different targets. researchgate.net
Basicity Moderate The C2-amino group influences the overall basicity of the quinazoline ring, which can affect its interaction with biological macromolecules. researchgate.net

While the quinazoline ring itself is aromatic and planar, the substituents attached to it can introduce stereochemical and conformational complexities that are critical for biological activity. The three-dimensional arrangement of these substituents determines how the molecule fits into the binding pocket of a target protein. Conformational analysis helps in understanding the spatial arrangement of atoms in a molecule and the energetic favorability of different conformations. youtube.com For quinazoline derivatives with flexible side chains, the adoption of a specific low-energy conformation upon binding to a receptor is often a prerequisite for activity. The steric bulk and orientation of substituents can either promote or hinder the optimal binding conformation.

Bioisosteric Replacement Strategies within the Quinazoline Framework

Bioisosteric replacement is a widely used strategy in medicinal chemistry to optimize the physicochemical and pharmacological properties of a lead compound. nih.govpreprints.org This involves substituting a functional group with another group that has similar steric and electronic properties. In the context of the quinazoline framework, bioisosteric replacements can be employed to improve potency, enhance selectivity, reduce toxicity, and improve metabolic stability. researchgate.net For example, replacing a carbon atom with a sulfur atom has been explored in triazino[2,3-c]quinazoline derivatives to modulate their anti-inflammatory activity. nih.govpreprints.orguib.no The design of quinazoline derivatives as bioisosteres of other chemical moieties, such as a phenyl ring-amide bond, has also been successfully applied. researchgate.net

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. nih.govnih.gov For quinazoline derivatives, ligand-based pharmacophore models have been developed to guide the design of new inhibitors for various targets, including acetylcholinesterase and dengue protease. nih.govfrontiersin.org These models typically highlight the importance of features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups. By screening virtual libraries of compounds against a validated pharmacophore model, new quinazoline-based molecules with a high probability of being active can be identified. frontiersin.orgnih.gov

Scaffold Hopping and Lead Optimization Strategies

Scaffold hopping is a lead optimization strategy that involves replacing the core molecular framework (scaffold) of a known active compound with a structurally different one while retaining the key pharmacophoric features. researchgate.netnih.govresearchgate.net This approach is used to discover novel chemical series with improved properties, such as enhanced potency, better ADME (absorption, distribution, metabolism, and excretion) profiles, or novel intellectual property. For quinazoline-based compounds, scaffold hopping has been employed to develop new tubulin inhibitors by modifying the quinazoline core. nih.govmedchemexpress.com This strategy allows for the exploration of new chemical space and can lead to the identification of drug candidates with different scaffolds but similar or improved biological activity. nih.govresearchgate.net

4 Chloro 8 Methylquinazolin 2 Amine As a Building Block and Privileged Scaffold

Role as a Synthetic Intermediate for Complex Molecules

The primary role of 4-Chloro-8-methylquinazolin-2-amine in synthetic chemistry is as an intermediate, or building block, for constructing more complex molecules. The key to its utility is the chlorine atom at the C4 position, which is highly susceptible to nucleophilic aromatic substitution (SNAr). mdpi.com This reaction allows for the straightforward introduction of a wide variety of substituents at this position.

One of the most common and effective transformations is the N-arylation reaction, where the chlorine is displaced by a primary or secondary amine. nih.gov This procedure is widely used to synthesize 4-anilinoquinazoline (B1210976) derivatives, a class of compounds extensively investigated for their biological activities. nih.gov The reaction conditions can be tailored based on the nucleophilicity of the amine; electron-rich amines often react under milder conditions, while less reactive amines may require harsher conditions or the use of microwave irradiation to achieve high yields efficiently. nih.gov

For instance, a synthetic approach analogous to the one used for preparing a verubulin (B1683795) analog from 4-chloro-8-iodoquinazoline (B175156) could be applied. beilstein-journals.org In such a synthesis, this compound would be reacted with various substituted anilines or other amines to yield a diverse array of N-substituted 2-amino-8-methylquinazolines. The general scheme for this transformation is a cornerstone of quinazoline (B50416) chemistry.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions This table illustrates the types of complex molecules that can be generated from a 4-chloroquinazoline (B184009) core, based on established synthetic protocols.

Starting QuinazolineNucleophile (Amine)Product
This compound4-Methoxy-N-methylanilineN4-(4-methoxyphenyl)-N4,8-dimethylquinazolin-2,4-diamine
This compound3-Bromo-N-methylanilineN4-(3-bromophenyl)-N4,8-dimethylquinazolin-2,4-diamine
This compound4-FluoroanilineN4-(4-fluorophenyl)-8-methylquinazolin-2,4-diamine
This compoundPyrrolidine2-Amino-8-methyl-4-(pyrrolidin-1-yl)quinazoline

Applications in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry aims to rapidly produce a large number of different but structurally related molecules in a process known as library synthesis. nih.gov These libraries are then screened for desired properties. The reactivity of the C4-chloro group makes this compound an excellent substrate for this purpose.

Microwave-assisted synthesis has proven particularly effective for the rapid generation of quinazoline-based libraries. nih.gov By reacting the 4-chloroquinazoline core with a diverse set of amines in a parallel synthesizer, a library containing hundreds or thousands of distinct compounds can be generated efficiently. nih.govbeilstein-journals.org Each compound in the library retains the core 2-amino-8-methylquinazoline structure but possesses a unique substituent at the C4 position, introduced from the amine building block. This approach allows for a systematic exploration of the chemical space around the quinazoline scaffold to identify structure-activity relationships (SAR). nih.gov

Quinazoline Core as a Versatile Platform for Chemical Diversity

The quinazoline structure is a versatile and stable platform for generating chemical diversity. researchgate.net Its aromatic, bicyclic nature provides a rigid framework, while the nitrogen atoms and various substitution points offer numerous opportunities for modification. The stability of the quinazolinone ring to oxidation, reduction, and hydrolysis contributes to its robustness as a scaffold. researchgate.net

The chemical diversity of quinazoline derivatives arises from the ability to introduce a wide range of substituents at multiple positions on the ring system. mdpi.comfrontiersin.org For this compound, there are three key positions for modification:

Position 4: As discussed, the chloro group is an excellent handle for introducing diverse chemical moieties via nucleophilic substitution. mdpi.com

Position 2: The 2-amino group can be acylated, alkylated, or used as a handle for further annulation reactions, providing another vector for chemical diversification.

Position 8: While the methyl group is less reactive, its presence is crucial as it influences the steric and electronic environment of the binding pocket of a target protein. Structure-activity relationship studies have shown that substitutions at positions such as 2, 6, and 8 are critical for biological activity. researchgate.net

This inherent modularity allows chemists to fine-tune the physicochemical and pharmacological properties of the resulting molecules by systematically altering the substituents at these key positions.

Development of Novel Chemical Entities through Functionalization and Fusion

Beyond simple substitution, this compound can be used to develop novel chemical entities through more complex functionalization and molecular fusion strategies.

Functionalization refers to the modification of the existing functional groups. For example, the 2-amino group can be transformed into other functionalities. Hit-to-lead optimization studies on 2-aminoquinazolines have shown that modifying this position can enhance potency and improve pharmacokinetic profiles. nih.gov

Fusion , often referred to as molecular hybridization, is a drug design strategy that combines two or more distinct pharmacophores (bioactive scaffolds) into a single hybrid molecule. rsc.org This approach aims to create compounds that can interact with multiple biological targets or that have improved activity profiles compared to the individual components. The quinazoline scaffold is frequently used in such hybrids. rsc.org

Starting with this compound, a second heterocyclic system could be introduced by reacting it with a bifunctional nucleophile. For example, a reaction with an amino-substituted indole (B1671886) or triazole could link the two scaffolds, creating a novel, fused, or hybridized system. rsc.org This strategy has been successfully employed to create quinazoline-indole and quinazoline-triazole hybrids with significant biological activities. rsc.org These advanced synthetic strategies transform a relatively simple building block into complex and potentially valuable new chemical entities.

Future Research Directions and Emerging Paradigms in Quinazoline Chemistry

Integration of Artificial Intelligence and Machine Learning in Quinazoline (B50416) Design and Synthesis

The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the landscape of drug discovery and materials science. springernature.com In the context of quinazoline chemistry, these computational tools offer unprecedented opportunities to accelerate the design and synthesis of novel derivatives with tailored properties.

Generative AI models, such as Medical Generative Adversarial Networks (MedGAN), have already demonstrated success in generating novel quinoline (B57606) scaffolds, a closely related heterocyclic system. azoai.com These models can be trained on vast datasets of known quinazoline structures and their associated biological activities or material properties. By learning the underlying chemical patterns, these AI systems can propose new molecular architectures, including derivatives of "4-Chloro-8-methylquinazolin-2-amine," that are predicted to have enhanced efficacy or specific functionalities.

Continuous Development of Novel and Sustainable Synthetic Methodologies

The development of environmentally benign and economically viable synthetic methods is a paramount goal in modern organic chemistry. For quinazolines, this translates to exploring transition-metal-free reactions, utilizing earth-abundant metal catalysts, and employing green reaction media.

Recent advancements have highlighted the potential of transition-metal-free approaches for quinazoline synthesis, which circumvent the use of often toxic and expensive heavy metals. mdpi.com These methods often rely on iodine-mediated reactions or oxidative cyclizations, offering a more sustainable alternative. Additionally, the use of earth-abundant first-row transition metals like manganese, iron, nickel, and copper as catalysts is gaining traction. benthamdirect.comresearchgate.net These metals can effectively catalyze the formation of the quinazoline core through various coupling and annulation reactions, providing a cost-effective and greener synthetic route. acs.org

Electrochemical synthesis represents another frontier in sustainable chemistry, where electrons serve as the primary reagent, minimizing waste generation. acs.orgacs.org The anodic oxidation of appropriate precursors can lead to the efficient formation of the quinazoline ring system under mild conditions and often in aqueous media. acs.orgacs.org The application of these sustainable methodologies to the synthesis of "this compound" would be a significant step towards a more environmentally responsible production process.

Exploration of Advanced Functionalization Techniques

The ability to selectively introduce new functional groups onto the quinazoline scaffold is critical for fine-tuning its biological activity and material properties. Advanced functionalization techniques, such as C-H activation and photocatalysis, offer powerful tools for achieving this with high precision and efficiency.

C-H functionalization allows for the direct conversion of carbon-hydrogen bonds into new carbon-carbon or carbon-heteroatom bonds, bypassing the need for pre-functionalized starting materials. chim.it This strategy has been successfully applied to the quinazoline core, enabling the introduction of various substituents at different positions. The development of regioselective C-H functionalization methods for "this compound" would open up new avenues for creating a diverse range of derivatives.

Photocatalyzed reactions, which utilize light energy to drive chemical transformations, have also emerged as a powerful tool for quinazoline functionalization. chim.it These methods often proceed under mild conditions and can enable unique bond formations that are not accessible through traditional thermal methods. Exploring photocatalytic approaches for the modification of "this compound" could lead to the discovery of novel compounds with enhanced properties.

Expanding the Scope of Computational Investigations for Deeper Mechanistic Understanding

Computational chemistry plays a vital role in elucidating reaction mechanisms and predicting the properties of molecules. For quinazoline chemistry, a deeper computational understanding can guide the development of more efficient synthetic strategies and the design of molecules with desired characteristics.

Density Functional Theory (DFT) calculations can be used to model reaction pathways, identify transition states, and predict the regioselectivity of reactions involved in the synthesis and functionalization of quinazolines. This information is invaluable for optimizing reaction conditions and understanding the factors that govern the outcome of a chemical transformation.

Molecular dynamics (MD) simulations can provide insights into the conformational behavior of quinazoline derivatives and their interactions with biological targets or other molecules. This is particularly important for understanding the structure-activity relationships of bioactive quinazolines and for designing new compounds with improved binding affinities. For "this compound," computational studies could predict its three-dimensional structure, electronic properties, and potential interactions with various enzymes or receptors.

Design of New Quinazoline Derivatives with Tunable Molecular Recognition Properties

The quinazoline scaffold can be engineered to create molecules with specific molecular recognition capabilities, making them suitable for applications in sensing, catalysis, and supramolecular chemistry. The design of new quinazoline derivatives with tunable molecular recognition properties is an exciting area of future research.

By strategically placing functional groups on the quinazoline ring, it is possible to create receptors that can selectively bind to specific ions or molecules. For example, the introduction of hydrogen bond donors and acceptors, or metal-coordinating ligands, can impart specific binding properties to the quinazoline derivative.

The development of "this compound" based sensors could involve modifying the molecule with fluorophores or chromophores that exhibit a change in their optical properties upon binding to a target analyte. Such sensors could have applications in environmental monitoring, medical diagnostics, and process control. Furthermore, the self-assembly of appropriately designed quinazoline derivatives could lead to the formation of novel supramolecular structures with interesting material properties.

Q & A

Q. What are the optimal synthetic routes for 4-Chloro-8-methylquinazolin-2-amine, and how can reaction conditions be optimized?

  • Methodological Answer : A robust synthesis involves sequential halogenation and amination. For example, 6-bromo-4-chloroquinazoline can undergo Buchwald-Hartwig amination with methylamine derivatives under palladium catalysis. Key parameters include:
  • Temperature : 80–100°C in DMF or THF to balance reactivity and side-product formation.
  • Catalysts : Pd(OAc)₂ with Xantphos or BINAP ligands for efficient C–N coupling .
  • Workup : Post-reaction purification via silica column chromatography (ethyl acetate/hexane gradients) ensures high purity .
    Microwave-assisted synthesis (e.g., 150°C for 1 h) improves yield and reduces reaction time for analogous quinazolines .

Q. How can researchers characterize the structure and purity of this compound?

  • Methodological Answer : Use a multi-technique approach:
  • NMR : 1^1H and 13^13C NMR confirm substituent positions (e.g., methyl at C8 and chloro at C4). For example, a singlet at δ 2.6 ppm in 1^1H NMR indicates the methyl group, while aromatic protons show splitting patterns consistent with quinazoline substitution .
  • HRMS : Exact mass analysis (e.g., [M+H]⁺) validates molecular formula (C₁₀H₉ClN₃) with <2 ppm error .
  • XRD : Single-crystal X-ray diffraction (using SHELX software) resolves bond angles and confirms regiochemistry .
  • LCMS : Dual gradients (e.g., 4–100% acetonitrile in water with TFA) assess purity (>95%) and detect trace impurities .

Advanced Research Questions

Q. How do substituent variations (e.g., chloro, methyl) influence the bioactivity or photophysical properties of quinazolin-2-amine derivatives?

  • Methodological Answer : Structure-activity relationship (SAR) studies require systematic functionalization:
  • Electron-withdrawing groups (Cl) : Enhance electrophilicity at C4, increasing reactivity in nucleophilic substitutions. Chloro substituents also improve π-π stacking in protein binding .
  • Methyl groups : Steric effects at C8 modulate solubility and intermolecular interactions. Methylation can reduce cytotoxicity in cell-based assays while retaining target affinity .
  • Comparative assays : Use kinase inhibition or fluorescence polarization assays to quantify activity changes. For example, replacing Cl with F alters binding kinetics to ATP pockets in kinase targets .

Q. What crystallographic strategies resolve hydrogen-bonding patterns in this compound derivatives?

  • Methodological Answer : Employ graph-set analysis (Etter’s formalism) to map H-bond networks:
  • Data collection : High-resolution (<1.0 Å) XRD data at low temperature (100 K) minimizes thermal motion artifacts.
  • SHELXL refinement : Define H-bond donors/acceptors (e.g., NH₂ as donor, Cl as acceptor). For example, N–H···Cl interactions stabilize crystal packing in halogen-rich analogs .
  • Software tools : Mercury (CCDC) visualizes supramolecular architectures, while PLATON validates geometric parameters .

Q. How should researchers address contradictions in spectral or crystallographic data during analysis?

  • Methodological Answer : Resolve discrepancies via:
  • Cross-validation : Compare NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA). For example, anomalous 13^13C peaks may arise from tautomerism or solvent effects .
  • Twinned crystals : Use SHELXL’s TWIN/BASF commands to refine twinned datasets. For instance, pseudo-merohedral twinning in quinazoline derivatives can distort R-factor metrics .
  • Dynamic NMR : Variable-temperature studies (e.g., 25–80°C) detect conformational exchange broadening in NH₂ protons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-8-methylquinazolin-2-amine
Reactant of Route 2
Reactant of Route 2
4-Chloro-8-methylquinazolin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.